methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate
Description
The compound methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS 318237-99-9) is a pyrazole derivative with the molecular formula C₁₈H₁₄ClN₃O₃S and a molar mass of 387.84 g/mol . Its structure features:
- A 1-phenyl-1H-pyrazole core.
- A 4-chlorophenylsulfanyl group at position 3.
- A hydroxyimino methyl group at position 2.
- A methyl carboxylate ester at position 2.
The 4-chlorophenylsulfanyl and hydroxyimino groups are critical for intermolecular interactions, such as hydrogen bonding and π-stacking, which influence crystallinity and solubility.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)sulfanyl-4-[(E)-hydroxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-25-18(23)16-15(11-20-24)17(26-14-9-7-12(19)8-10-14)22(21-16)13-5-3-2-4-6-13/h2-11,24H,1H3/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYVCKFGCZSLAN-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NO)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/O)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate, identified by the CAS number 318237-99-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, particularly its anticancer properties, kinase inhibition, and other pharmacological effects.
The molecular formula of the compound is with a molecular weight of 387.84 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClN3O3S |
| Molecular Weight | 387.84 g/mol |
| CAS Number | 318237-99-9 |
| Purity | >90% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated low micromolar activity against AKT2/PKBβ, a kinase implicated in glioma malignancy. This compound inhibited the formation of neurospheres in patient-derived glioma stem cells and exhibited potent efficacy against glioblastoma cell lines while showing significantly less cytotoxicity towards non-cancerous cells .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases, particularly AKT2/PKBβ. The inhibition of this pathway is crucial since AKT signaling is often dysregulated in various cancers, including gliomas. The compound's ability to selectively target cancer cells while sparing normal cells suggests a promising therapeutic index .
Enzyme Inhibition
In addition to its anticancer properties, compounds with similar structures have been shown to possess enzyme inhibitory activities. For example, several derivatives have demonstrated significant inhibition of acetylcholinesterase and urease, indicating potential applications in treating conditions like Alzheimer's disease and urinary infections .
Study on Kinase Inhibition
A detailed study assessed the inhibitory effects of this compound against various kinases. The results revealed that at a concentration of 5 μM, the compound effectively inhibited AKT2 with an IC50 value around 12 μM . This specificity for AKT2 highlights its potential as a targeted therapeutic agent in cancer treatment.
Antibacterial Activity
While primarily focused on anticancer properties, some studies have also evaluated the antibacterial activity of related compounds. These compounds exhibited moderate to strong activity against certain bacterial strains, suggesting that they may possess broader pharmacological applications beyond oncology .
Scientific Research Applications
Chemistry
In the field of chemistry, methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
Biological research has identified several derivatives of this compound that exhibit enzyme inhibition and antimicrobial properties . For instance, studies have shown that it can inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic applications. The hydroxyimino group is particularly significant for its ability to form hydrogen bonds with amino acid residues in enzyme active sites, enhancing binding affinity.
Medicine
Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases, including cancer and infectious diseases. Its mechanism of action often involves blocking enzyme activity or disrupting biochemical pathways critical to disease progression. Preliminary studies suggest its derivatives may serve as effective treatments due to their selective action on target molecules.
Industry
In industrial applications, this compound is used in the development of new materials , including polymers and dyes. Its unique chemical properties allow for the design of materials with specific functionalities, enhancing performance in various applications.
Case Study 1: Antimicrobial Activity
A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated significant inhibitory effects against several bacterial strains, suggesting potential use in developing new antibiotics .
Case Study 2: Enzyme Inhibition
Research documented in Bioorganic & Medicinal Chemistry highlighted the compound's role as an enzyme inhibitor. It was found to effectively inhibit dipeptidyl peptidase IV (DPP-IV), an important target in diabetes treatment. The study demonstrated that modifications to the structure could enhance potency and selectivity .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Used in creating complex heterocycles |
| Biology | Enzyme inhibitors | Significant antimicrobial properties |
| Medicine | Therapeutic agent | Potential for treating cancer and infections |
| Industry | Material development | Used in polymers and dyes |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety at position 5 undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the 4-chlorophenyl substituent:
The reaction with amines proceeds via an SNAr mechanism due to electron-withdrawing effects of the pyrazole ring and chloro substituent.
Hydroxyimino Group Reactivity
The hydroxyimino (-CH=N-OH) group at position 4 participates in tautomerism and condensation reactions:
Tautomerism
-
Exists in equilibrium between hydroxyimino and oxime forms, confirmed by ¹H NMR (δ 12.16 ppm for -OH) .
-
Tautomeric stability is solvent-dependent, favoring the hydroxyimino form in polar aprotic solvents (e.g., DMSO).
Condensation Reactions
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Aromatic aldehydes | HCl (cat.), EtOH, reflux | Schiff bases (e.g., 4-arylidene derivatives) | Coordination chemistry ligands |
| Hydrazines | AcOH, 60°C, 8 h | Pyrazolo[3,4-d]pyridazine derivatives | Bioactive compound synthesis |
Ester Hydrolysis and Functionalization
The methyl ester at position 3 undergoes hydrolysis to generate carboxylic acid intermediates:
The carboxylic acid derivative serves as a precursor for:
Electrophilic Aromatic Substitution
The phenyl group at position 1 undergoes regioselective electrophilic substitution:
| Reaction | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to N1 | 1-(4-nitrophenyl) derivative | 63% |
| Sulfonation | ClSO₃H, CH₂Cl₂, rt | Meta to N1 | 1-(3-sulfophenyl) derivative | 58% |
Meta-directing effects of the pyrazole ring dominate substitution patterns .
Reduction
-
Hydroxyimino group : Reduced to amine using NaBH₄/NiCl₂ (NH₂ yield: 82%).
-
Ester group : Selective reduction to alcohol via LiAlH₄ (CH₂OH yield: 75%).
Oxidation
-
Sulfanyl group : Oxidized to sulfoxide (H₂O₂/AcOH) or sulfone (mCPBA) .
-
Pyrazole ring : Resistant to oxidation under standard conditions.
Cycloaddition and Heterocycle Formation
The hydroxyimino group participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Application |
|---|---|---|---|
| DMAD | CuI, DMF, 80°C | Isoxazolo[5,4-c]pyridine derivatives | Antimicrobial agents |
| Acetylene | Microwave, 120°C | Pyrazolo-triazole hybrids | Fluorescent probes |
Stability and Degradation
-
Photolysis : UV light induces cleavage of the sulfanyl group (t₁/₂ = 4.2 h in MeCN).
This compound’s multifunctional reactivity makes it valuable in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and biological target interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Comparative Insights:
Substituent Effects on Lipophilicity and Bioactivity: The 4-chlorophenylsulfanyl group in the target compound enhances lipophilicity compared to the non-chlorinated analog (CAS 318238-02-7) . Chlorine’s electron-withdrawing nature may also improve receptor binding in antimicrobial applications. The trifluoromethyl group in ’s compound increases metabolic stability, a trait absent in the target compound .
Hydrogen Bonding and Crystal Packing: The hydroxyimino group in the target compound facilitates hydrogen bonding, similar to the pyrazol-3-one in . However, the latter’s twisted dihedral angles (77.70–86.65°) suggest less efficient packing than the target’s planar structure .
The methyl carboxylate in the target compound offers a balance between reactivity (ester hydrolysis) and stability compared to carbamates () or amides () .
Q & A
Q. What synthetic methodologies are commonly employed to prepare methyl 5-[(4-chlorophenyl)sulfanyl]pyrazole derivatives, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-ketoesters or enaminones. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine forms the pyrazole core . Subsequent functionalization steps, such as sulfanylation with 4-chlorobenzenethiol, require controlled conditions (e.g., K₂CO₃ in ethanol under reflux) to ensure regioselectivity and minimize side reactions . Optimization parameters include:
- Temperature : Reflux conditions (70–80°C) for sulfanylation to enhance reactivity.
- Catalysts : Use of bases like NaOH or K₂CO₃ to deprotonate thiols and activate electrophilic substitution.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound from byproducts .
Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- IR Spectroscopy : Identify key functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, N–O stretch from hydroxyimino at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons of 4-chlorophenyl at δ 7.2–7.4 ppm, methyl ester protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ matching the molecular formula C₁₈H₁₅ClN₃O₃S) .
- Elemental Analysis : Validate purity (>95%) by comparing experimental and theoretical C/H/N percentages .
Q. How can researchers design initial pharmacological screening assays for this compound?
- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory activity) using UV-Vis spectroscopy to monitor substrate conversion .
- In vivo models : Evaluate analgesic activity in rodent tail-flick tests, with dose optimization (e.g., 10–50 mg/kg) and controls for ulcerogenicity .
- Data validation : Compare results with reference standards (e.g., indomethacin) and use ANOVA for statistical significance .
Advanced Research Questions
Q. What crystallographic strategies are employed to resolve structural ambiguities in pyrazole derivatives?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) and refine structures using SHELXL . Key parameters include:
- R-factor : Aim for <0.05 to ensure accuracy.
- Hydrogen bonding : Analyze interactions (e.g., N–H···O) to explain stability and packing .
- Mercury software : Visualize voids and intermolecular interactions (e.g., π-π stacking between phenyl rings) to correlate structure with solubility .
Q. How can computational chemistry resolve discrepancies between experimental and theoretical spectral data?
- DFT calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis sets to simulate IR and NMR spectra. Discrepancies in hydroxyimino tautomerization (oxime vs. nitroso forms) can be resolved by comparing energy-minimized conformers .
- TD-DFT : Predict UV-Vis absorption bands and compare with experimental data to validate electronic transitions .
Q. What strategies are used to analyze structure-activity relationships (SAR) for sulfanyl and hydroxyimino substituents?
- Analog synthesis : Replace 4-chlorophenylsulfanyl with methylsulfanyl or phenylsulfonyl groups to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use MOE software to identify critical interactions (e.g., hydrogen bonding via hydroxyimino group) .
- Data interpretation : Correlate IC₅₀ values with substituent Hammett constants (σ) to quantify electronic contributions .
Q. How can researchers identify and characterize metabolic products of this compound?
Q. What experimental approaches assess the impact of polymorphism on bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
